
3-(2-Chlorophenyl)-2-fluoro-3-hydroxybutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Chlorophenyl)-2-fluoro-3-hydroxybutanoic acid, or 3-CFHBA, is a synthetic compound that has been studied for its potential applications in scientific research. It is an analog of 3-hydroxybutanoic acid (3HBA), a naturally occurring compound that is found in many organisms, including humans. 3-CFHBA has a wide range of potential applications in scientific research due to its unique properties, such as its ability to act as an inhibitor of certain enzymes, its biocompatibility, and its low toxicity.
科学的研究の応用
3-CFHBA has a wide range of potential applications in scientific research. It has been used as an inhibitor of certain enzymes, such as cyclooxygenase (COX), which is involved in the synthesis of prostaglandins. It has also been used as a substrate for the study of certain enzymes, such as aldose reductase, which is involved in the metabolism of sugars. In addition, 3-CFHBA has been studied for its potential use in drug delivery systems, as it has been shown to be biocompatible and non-toxic.
作用機序
The exact mechanism of action of 3-CFHBA is not yet fully understood. However, it is believed to act as an inhibitor of certain enzymes, such as cyclooxygenase, by binding to their active sites and preventing them from catalyzing their reactions. It is also believed to act as a substrate for certain enzymes, such as aldose reductase, by binding to their active sites and allowing them to catalyze their reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-CFHBA have not been extensively studied. However, studies have shown that it is biocompatible and non-toxic, making it a potential candidate for use in drug delivery systems. In addition, it has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase, which is involved in the synthesis of prostaglandins.
実験室実験の利点と制限
The advantages of using 3-CFHBA in laboratory experiments include its low toxicity, its biocompatibility, and its ability to act as an inhibitor or substrate of certain enzymes. The main limitation of using 3-CFHBA in laboratory experiments is that its exact mechanism of action is not yet fully understood.
将来の方向性
The potential future directions for 3-CFHBA include further research into its mechanism of action, its potential use in drug delivery systems, and its potential applications in other areas of scientific research. In addition, further research into its biochemical and physiological effects could lead to a better understanding of its potential uses. Finally, further research into its advantages and limitations for laboratory experiments could lead to improved methods for its use in scientific research.
合成法
3-CFHBA can be synthesized in a variety of ways, but the most common method involves the reaction of 2-chlorophenol and 3-fluorohydroxybutanoic acid. The reaction is typically performed in an aqueous solution at a pH of 5-7. The resulting product is a white crystalline solid, which can be purified by recrystallization.
特性
IUPAC Name |
3-(2-chlorophenyl)-2-fluoro-3-hydroxybutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClFO3/c1-10(15,8(12)9(13)14)6-4-2-3-5-7(6)11/h2-5,8,15H,1H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGFJRFOLZJDSPE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1Cl)(C(C(=O)O)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClFO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


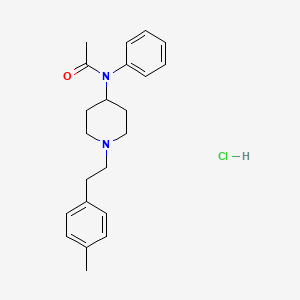
![2-{[(5-Hydroxy-3-pyridinyl)carbonyl]amino}butanoic acid](/img/structure/B570640.png)
![trans-1,2,3,4,4a,10,11,11a-Octahydro-N,N-dimethyl-5H-Dibenzo[a,d]cycloheptene-Δ5,γ-propylamine Hydro](/img/no-structure.png)
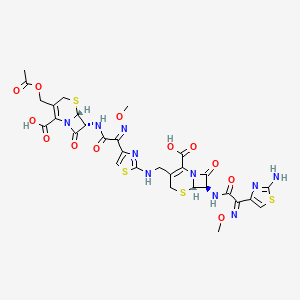
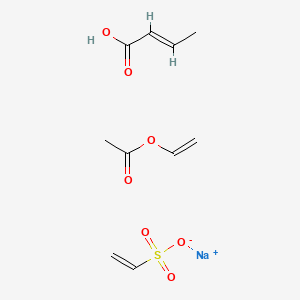
![5-[4-(4-Cyanobut-1-yn-1-yl)phenyl]-1-(2,4-dichlorophenyl)-N-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)-4-methyl-1H-pyrazole-3-carboxamide](/img/structure/B570646.png)
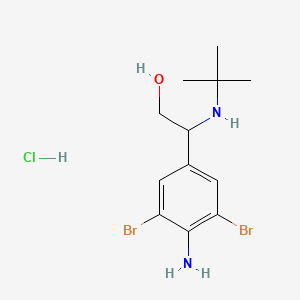
![Pyrimido[1,2-a]azepinium, 2,3,4,6,7,8,9,10-octahydro-1-(phenylmethyl)-, tetraphenylborate(1-)](/img/structure/B570648.png)
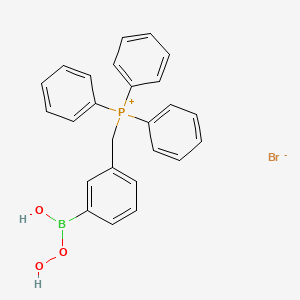
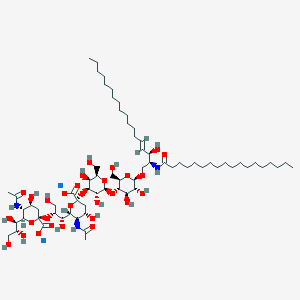
![2,6-Dimethyl-[1,3]thiazolo[4,5-f][1,3]benzoxazole](/img/structure/B570652.png)